4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole CAS number 79379-05-8
4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole CAS number 79379-05-8
An In-depth Technical Guide to 4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole (CAS: 79379-05-8)
Foreword: The Pyrazole Scaffold in Modern Chemistry
Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, represent a cornerstone of modern medicinal and materials chemistry.[1][2] First synthesized by Ludwig Knorr in 1883, this privileged scaffold is not merely a synthetic curiosity but a core component in a multitude of commercial products, from blockbuster anti-inflammatory drugs like Celecoxib to vital agrochemicals.[2][3][4] The unique electronic properties of the pyrazole ring, stemming from its π-excessive nature, impart a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6][7]
This guide focuses on a specific, functionalized derivative: 4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole. The presence of a reactive chloroethyl group at the C4 position, combined with the stable 3,5-dimethylpyrazole core, makes this molecule a highly versatile intermediate for chemical synthesis and a valuable building block in drug discovery programs.[8] As a Senior Application Scientist, this document serves to elucidate the synthesis, reactivity, and potential applications of this compound, providing researchers with the foundational knowledge required for its effective utilization.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is paramount for its safe handling, storage, and application in experimental work. The key characteristics of 4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole are summarized below.
| Property | Value | Source |
| CAS Number | 79379-05-8 | [9][10][11] |
| Molecular Formula | C₇H₁₁ClN₂ | [12] |
| Molecular Weight | 158.63 g/mol | [12] |
| Appearance | Solid | [12] |
| InChI Key | CLKLSRDKPNOWAM-UHFFFAOYSA-N | [12] |
| SMILES | Cc1n[nH]c(C)c1CCCl | [12] |
| Storage Class | 11 (Combustible Solids) | [12] |
| WGK | WGK 3 (highly hazardous to water) | [12] |
Synthesis and Purification
The construction of the pyrazole ring is a well-established area of organic chemistry. The most common and direct approach is the Paal-Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][3]
Proposed Synthetic Pathway
A logical and efficient synthesis of 4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole involves a two-step process starting from the readily available 3,5-dimethyl-1H-pyrazole.
-
Friedel-Crafts Acylation: The pyrazole ring is first acylated at the C4 position using 3-chloropropionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). Electrophilic substitution on the pyrazole ring preferentially occurs at the C4 position.
-
Clemmensen or Wolff-Kishner Reduction: The resulting ketone is then reduced to a methylene group. A Clemmensen reduction (using zinc amalgam and hydrochloric acid) or a Wolff-Kishner reduction (using hydrazine hydrate and a strong base) can be employed to convert the carbonyl group into the ethyl linker, yielding the final product.
This sequence provides a reliable method for introducing the chloroethyl side chain onto the pre-formed pyrazole core.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on standard organic chemistry procedures. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.
Step 1: Synthesis of 1-(3,5-dimethyl-1H-pyrazol-4-yl)-3-chloropropan-1-one
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To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM), add 3-chloropropionyl chloride (1.1 eq) dropwise under a nitrogen atmosphere.
-
Allow the mixture to stir for 15 minutes.
-
Add a solution of 3,5-dimethyl-1H-pyrazole (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by TLC.
-
Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the intermediate ketone.
Step 2: Synthesis of 4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole (Wolff-Kishner Reduction)
-
In a round-bottom flask equipped with a reflux condenser, dissolve the intermediate ketone (1.0 eq) in diethylene glycol.
-
Add hydrazine hydrate (3.0 eq) and potassium hydroxide pellets (4.0 eq).
-
Heat the mixture to 120-140 °C for 2 hours.
-
Increase the temperature to 190-210 °C to distill off water and excess hydrazine. Maintain this temperature for an additional 4 hours.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with dilute HCl, then with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography if necessary.
Chemical Reactivity and Synthetic Utility
The synthetic value of 4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole lies in its dual reactivity, originating from the pyrazole ring and the chloroethyl side chain.
Reactivity of the Chloroethyl Group
The primary alkyl chloride of the chloroethyl group is an excellent electrophilic site, making it susceptible to nucleophilic substitution reactions (Sₙ2).[13] This "handle" allows for the covalent attachment of a wide variety of functional groups and molecular scaffolds.
-
Nucleophilic Substitution: It can react with a diverse range of nucleophiles such as amines, alcohols, thiols, and carbanions to form new C-N, C-O, C-S, and C-C bonds, respectively.[14] This is the most significant reaction for this compound, enabling its use as a linker in drug discovery to connect the pyrazole core to other pharmacophores.
-
Dehydrochlorination: Treatment with a strong, non-nucleophilic base can induce an elimination reaction (E2) to form the corresponding 4-vinyl-3,5-dimethyl-1H-pyrazole. Vinylpyrazoles are valuable monomers and building blocks for cycloaddition reactions and polymerizations.[15]
Reactivity of the Pyrazole Ring
The pyrazole ring itself offers additional sites for modification.
-
N-H Acidity and Alkylation: The proton on the N1 nitrogen is weakly acidic and can be deprotonated by a suitable base. The resulting pyrazolate anion is a potent nucleophile that can be alkylated or acylated, allowing for the introduction of substituents at the N1 position.
-
Aromaticity: The ring is aromatic and resistant to oxidation and reduction under typical conditions.[16]
Key Reactivity Sites Diagram
Caption: Primary reaction pathways for the target molecule.
Applications in Research and Drug Development
The structure of 4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole makes it an ideal scaffold for building compound libraries for high-throughput screening.
-
Scaffold for Combinatorial Chemistry: The chloroethyl group serves as a reactive point for diversification. By reacting the core molecule with a library of diverse amines, thiols, or other nucleophiles, a large number of unique analogues can be rapidly synthesized. This approach is fundamental to modern lead optimization in drug discovery.[8]
-
Precursor for Bioactive Molecules: Pyrazole derivatives are known to exhibit a vast array of pharmacological activities.[16][17] This compound can serve as a key intermediate for synthesizing more complex molecules targeting:
-
Kinase Inhibitors: Many FDA-approved kinase inhibitors for cancer therapy feature heterocyclic cores.[7]
-
Anti-inflammatory Agents: The pyrazole core is central to COX-2 inhibitors.[18]
-
Antimicrobial and Antiviral Agents: The scaffold is present in numerous compounds investigated for these properties.[5][16]
-
-
Intermediate for Vinylpyrazoles: As mentioned, elimination of HCl yields a vinylpyrazole. These are important monomers in material science and versatile building blocks in organic synthesis, particularly in cycloaddition and transition-metal-catalyzed reactions.[15]
Safety and Handling
Proper safety precautions are essential when working with any chemical reagent.
-
Hazard Identification: This compound is classified as a combustible solid.[12] While specific toxicity data is limited, related compounds like 4-(2-Chloroethyl)-1H-pyrazole hydrochloride are classified as acutely toxic if swallowed (Acute Tox. 4 Oral).[19] Halogenated organic compounds should always be handled with care, as they can be irritants and may have other unknown toxicological properties.[20][21]
-
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before use.[9][10]
-
Conclusion
4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole is more than a simple chemical; it is a versatile and powerful tool for chemical innovation. Its dual reactivity allows for modifications at both the pyrazole nitrogen and the chloroethyl side chain, opening a gateway to a vast chemical space. For researchers in drug discovery, medicinal chemistry, and materials science, this compound offers a reliable scaffold and a reactive handle to build novel molecules with tailored properties. Understanding its synthesis, reactivity, and applications provides a solid foundation for leveraging its full potential in the laboratory.
References
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
- Special Issue : Pyrazole and Thiazole Deriv
- Medicinally important pyrazole derivatives.
- The Reactivity and Applications of 2-Chloroethyl Chloroform
- (1-Chloroethyl)cyclohexane chemical properties and reactivity. Benchchem.
- SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. Indian Journal of Heterocyclic Chemistry.
- 3,5-dimethyl-4′-(2-chloroethyl)-1H-pyrazole. Sigma-Aldrich.
- SAFETY DATA SHEET - 4-(2-CHLOROETHYL)-3,5-DIMETHYL-1H-PYRAZOLE. Shanghai Canbi Pharma Ltd..
- Appendix I - Hazards Of Functional Groups. Cornell University Environmental Health and Safety.
- Chloro Group Definition - Organic Chemistry Key Term. Fiveable.
- 4-(2-Chloroethyl)-1H-pyrazole hydrochloride. Sigma-Aldrich.
- 4-(2-Chloroethyl)
- Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.
- 4-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole Safety Data Sheet.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. mdpi.com [mdpi.com]
- 5. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 6. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. canbipharm.com [canbipharm.com]
- 10. canbipharm.com [canbipharm.com]
- 11. file.bldpharm.com [file.bldpharm.com]
- 12. 3,5-dimethyl-4′-(2-chloroethyl)-1H-pyrazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. nbinno.com [nbinno.com]
- 15. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. mdpi.com [mdpi.com]
- 18. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 4-(2-Chloroethyl)-1H-pyrazole hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 20. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
- 21. fiveable.me [fiveable.me]
